Methyl 2,4,6-trimethylbenzoate
Overview
Description
Methyl 2,4,6-trimethylbenzoate is a naturally occurring compound found in many plants and fruits. It is a derivative of benzoic acid and is an important component of many essential oils. It is used as a flavoring agent and preservative in many food and beverage products. It is also used as a solvent for organic synthesis and for the production of pharmaceuticals.
Scientific Research Applications
- Methyl 2,4,6-trimethylbenzoate is known to undergo an unusual hydrolysis . This process involves the hydroxide attacking the carbonyl carbon of the ester, resulting in the elimination of methoxide . This reaction mechanism is referred to as B Ac 2, indicating "bimolecular base-catalyzed yl-oxygen cleavage" . An alternative mechanism is the B Al 2 mechanism, designating "bimolecular base-catalyzed kyl-oxygen cleavage" . In this mechanism, the bond between the group and the oxygen is broken .
- Methyl 2,4,6-trimethylbenzoate can be used as an important intermediate in chemical synthesis . It is typically produced through the reaction of methyl formate with 3,5-dimethylphenol under acidic conditions .
- Methyl 2,4,6-trimethylbenzoate can be used in chromatography, a laboratory technique for the separation of mixtures . The compound can be identified and analyzed through methods such as gas chromatography .
- Methyl 2,4,6-trimethylbenzoate can be used in analytical research . It can be characterized and studied using various analytical techniques, including mass spectrometry and electron ionization .
- While specific applications of Methyl 2,4,6-trimethylbenzoate in material science are not mentioned in the search results, it’s worth noting that organic compounds like this are often used in the synthesis of various materials .
Organic Chemistry
Chemical Synthesis
Chromatography
Analytical Research
Material Science
Life Science
- Methyl 2,4,6-trimethylbenzoate can be used as an important intermediate in chemical synthesis . It is typically produced through the reaction of methyl formate with 3,5-dimethylphenol under acidic conditions .
- Methyl 2,4,6-trimethylbenzoate can be used in chromatography, a laboratory technique for the separation of mixtures . The compound can be identified and analyzed through methods such as gas chromatography .
- Methyl 2,4,6-trimethylbenzoate can be used in analytical research . It can be characterized and studied using various analytical techniques, including mass spectrometry and electron ionization .
- While specific applications of Methyl 2,4,6-trimethylbenzoate in material science are not mentioned in the search results, it’s worth noting that organic compounds like this are often used in the synthesis of various materials .
Chemical Synthesis
Chromatography
Analytical Research
Material Science
Life Science
- Methyl 2,4,6-trimethylbenzoate can be used as an important intermediate in chemical synthesis . It is typically produced through the reaction of methyl formate with 3,5-dimethylphenol under acidic conditions .
- Methyl 2,4,6-trimethylbenzoate can be used in chromatography, a laboratory technique for the separation of mixtures . The compound can be identified and analyzed through methods such as gas chromatography .
- Methyl 2,4,6-trimethylbenzoate can be used in analytical research . It can be characterized and studied using various analytical techniques, including mass spectrometry and electron ionization .
- While specific applications of Methyl 2,4,6-trimethylbenzoate in material science are not mentioned in the search results, it’s worth noting that organic compounds like this are often used in the synthesis of various materials .
Chemical Synthesis
Chromatography
Analytical Research
Material Science
Life Science
properties
IUPAC Name |
methyl 2,4,6-trimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLABDTXHJPRRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334215 | |
Record name | Methyl 2,4,6-trimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4,6-trimethylbenzoate | |
CAS RN |
2282-84-0 | |
Record name | Methyl 2,4,6-trimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethylbenzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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